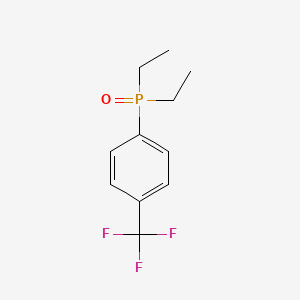

1-Diethylphosphoryl-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2375270-40-7 . It has a molecular weight of 250.2 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI Code for “1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is 1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is a powder that is stored at room temperature .

Applications De Recherche Scientifique

Covalent Organic Frameworks

The synthesis of covalent organic frameworks (COFs) utilizing building units linked through hydrazone bonds demonstrates the potential application of derivatives similar to 1-Diethylphosphoryl-4-(trifluoromethyl)benzene in constructing highly crystalline, chemically and thermally stable porous materials. These COFs expand the possibilities for storage, filtration, and catalysis applications (Uribe-Romo et al., 2011).

Electrospectrochemistry of π-Conjugated Systems

Research into π-conjugated redox systems with specific end groups, such as borane/borataalkene, which can be related to the structural motifs in 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, indicates the potential for creating materials with unique electronic and optical properties. This could be valuable in the development of new electronic devices or sensors (Fiedler et al., 1996).

Photolysis in Photoaffinity Probes

The study of the photolysis of diazirines, compounds related to 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, highlights the complexity of using such structures in biological systems for obtaining primary sequence data. This research underscores the importance of understanding the chemical behavior of similar compounds when designing photoaffinity probes for biological research (Platz et al., 1991).

Synthesis of Esters via Quaternary Phosphonium Salts

A method involving the treatment of carboxylic acids with compounds like diethyl phosphite, akin to the functional groups in 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, leads to the formation of esters. This highlights a route for synthesizing a variety of ester compounds, potentially useful in pharmaceuticals, agrochemicals, and materials science (Mitsunobu & Yamada, 1967).

Variable Porosity and Chemical Functionality in Porous Materials

Research into the modification of porous phenylacetylene structures by attaching various functional groups suggests applications for 1-Diethylphosphoryl-4-(trifluoromethyl)benzene derivatives in creating materials with adjustable pore sizes and functionalities. These materials could find applications in catalysis, separation technologies, and sensor design (Kiang et al., 1999).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for “1-Diethylphosphoryl-4-(trifluoromethyl)benzene” are not available, related compounds have been studied for their potential in creating efficient thermally activated delayed fluorescence emitters . This suggests that similar compounds could have applications in the field of materials chemistry .

Propriétés

IUPAC Name |

1-diethylphosphoryl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEUQIAXJUKTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diethylphosphoryl-4-(trifluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2607834.png)

![[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2607836.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2607837.png)

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607843.png)

![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)